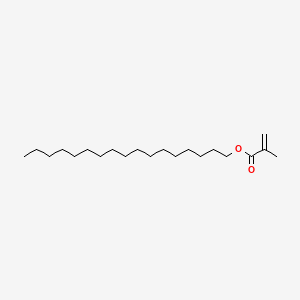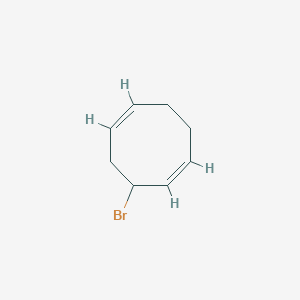
3-Bromo-1,5-cyclooctadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,5-cyclooctadiene is an organic compound with the chemical formula C₈H₁₁Br. It is a brominated derivative of 1,5-cyclooctadiene, characterized by the presence of a bromine atom attached to the third carbon of the cyclooctadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-1,5-cyclooctadiene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of benzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1,5-cyclooctadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Reduction Reactions: The bromine atom can be reduced to form 1,5-cyclooctadiene.
Common Reagents and Conditions:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Cycloaddition Reagents: Dienes or dienophiles for Diels-Alder reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Various substituted cyclooctadienes.
Cycloaddition Products: Larger cyclic compounds.
Reduction Products: 1,5-cyclooctadiene.
Aplicaciones Científicas De Investigación
3-Bromo-1,5-cyclooctadiene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,5-cyclooctadiene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, its ability to participate in cycloaddition reactions makes it a valuable intermediate in the synthesis of complex ring systems .
Comparación Con Compuestos Similares
1,5-Cyclooctadiene: The parent compound without the bromine atom.
6-Bromo-1,4-cyclooctadiene: Another brominated derivative with the bromine atom at a different position.
1,3,5-Cyclooctatriene: A related compound with three double bonds in the ring.
Uniqueness: 3-Bromo-1,5-cyclooctadiene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom at the third position allows for selective functionalization and the formation of diverse derivatives.
Propiedades
Fórmula molecular |
C8H11Br |
|---|---|
Peso molecular |
187.08 g/mol |
Nombre IUPAC |
(1Z,5Z)-3-bromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-8H,1,3,6H2/b4-2-,7-5- |
Clave InChI |
XQQKELZZZRWNHG-ILNZVKDWSA-N |
SMILES isomérico |
C/1C/C=C\C(C/C=C1)Br |
SMILES canónico |
C1CC=CC(CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


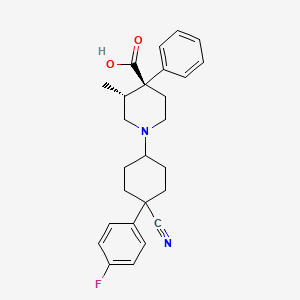




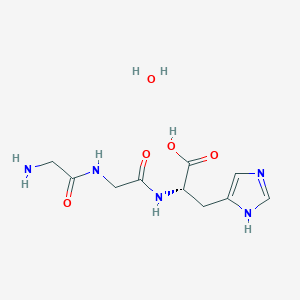

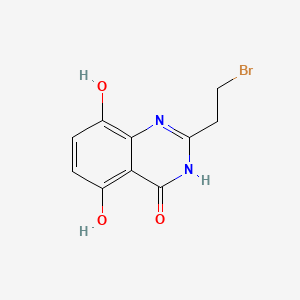


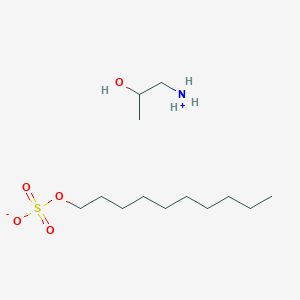
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

